Copper (II) isopropoxide is an organometallic compound with the molecular formula and a molecular weight of 181.72 g/mol. This compound is commonly used in various chemical applications due to its unique properties and reactivity. It is classified as a copper alkoxide, specifically a bis(propan-2-olate) of copper(II), and is recognized for its role in catalysis and organic synthesis.
Copper (II) isopropoxide can be sourced from chemical suppliers such as Thermo Scientific, where it is available in various quantities and purities, typically around 98% on a metals basis . The compound is sensitive to moisture and hydrolyzes in water, necessitating careful handling and storage conditions.
Copper (II) isopropoxide falls under the category of transition metal alkoxides, which are compounds formed by the reaction of an alcohol with a metal halide. Its classification as an organometallic compound highlights its significance in both inorganic and organic chemistry.
The synthesis of copper (II) isopropoxide can be achieved through several methods, primarily involving the reaction of copper halides with sodium alkoxides in an anhydrous environment. A typical synthesis method includes:
This method allows for efficient production of copper (II) isopropoxide while minimizing exposure to moisture, which can lead to hydrolysis.
The molecular structure of copper (II) isopropoxide features a central copper ion coordinated by two isopropoxide groups. The structural representation can be described using the following identifiers:
The coordination geometry around the copper ion typically exhibits a distorted tetrahedral arrangement due to steric effects from the bulky isopropyl groups .
Copper (II) isopropoxide participates in various chemical reactions, particularly in catalytic processes. It can act as a catalyst in oxidation reactions, where it facilitates the conversion of organic substrates under aerobic conditions. For example:
The reactivity of copper (II) isopropoxide can be influenced by factors such as temperature, solvent choice, and the presence of other reactants or catalysts. Its ability to stabilize reactive intermediates makes it valuable in synthetic organic chemistry.
The mechanism by which copper (II) isopropoxide functions as a catalyst typically involves:
This mechanism highlights the role of copper as a versatile catalyst capable of mediating various oxidation states during reactions .
Kinetic studies indicate that the rate-limiting step often involves deprotonation or bond cleavage facilitated by the presence of the copper center .
Relevant data indicate that care must be taken when handling this compound due to its flammability and potential health hazards upon exposure .
Copper (II) isopropoxide finds applications primarily in:
Alkoxide exchange remains the predominant methodology for Copper(II) isopropoxide synthesis, leveraging metathesis reactions between copper salts and alkali metal alkoxides. This approach capitalizes on thermodynamic driving forces and precise coordination chemistry in anhydrous environments.
The metathesis pathway follows a stoichiometrically governed displacement mechanism where copper halides react with sodium isopropoxide:
CuCl₂ + 2 NaOⁱPr → Cu(OⁱPr)₂ + 2 NaCl
Reaction completeness depends critically on NaCl precipitation, whose removal shifts equilibrium toward the product [5]. Kinetic studies reveal this exchange occurs within 1-4 hours at 50-80°C, with yields sensitive to alkali metal selection: lithium variants accelerate kinetics but introduce ligand scrambling (≤12% byproducts), while sodium/potassium systems offer superior purity at the expense of prolonged reaction times (Table 1) . Copper(II) acetate demonstrates enhanced reactivity due to carboxylate lability, achieving 85-92% yields within 60 minutes in tetrahydrofuran/isopropanol systems [4].
Table 1: Alkoxide Exchange Performance Metrics
Copper Precursor | Base/Alkoxide | Temperature (°C) | Time (h) | Yield (%) | Key Impurities |
---|---|---|---|---|---|
CuCl₂ | NaOⁱPr | 50-80 | 4-12 | 65-80 | NaCl, CuO |
Cu(OAc)₂ | NaOⁱPr | 25-60 | 1 | 85-92 | NaOAc |
CuSO₄ | KOⁱPr | 40-80 | 2-4 | 70-78 | K₂SO₄ |
Solvent polarity directly dictates ligand coordination geometry and nuclearity. Non-coordinating solvents (toluene, pentane) promote dimeric aggregation via μ₂-bridging isopropoxides, evidenced by crystallographic studies showing distorted tetrahedral Cu centers [1]. Conversely, coordinating solvents (THF, acetonitrile) yield monomeric adducts (e.g., Cu(OⁱPr)₂(THF)₂) through ligand saturation, inhibiting oligomerization but introducing thermal instability [4] [6]. Strict anhydrous conditions (<10 ppm H₂O) prove non-negotiable—hydrolysis initiates oxo-bridge formation (Cu-O-Cu) within minutes, detectable via IR spectroscopy (≈600 cm⁻¹ Cu-O-Cu stretch) [1]. Solvent drying techniques impact outcomes: molecular sieves preserve monomeric integrity, while sodium benzophenone ketyl generates reducing conditions that partially reduce Cu(II) to Cu(I) contaminants (≈8%) [6].
Solvothermal methods enable nanostructural control through simultaneous reaction and crystallization under autogenous pressure. These techniques facilitate phase-pure synthesis by circumventing ambient moisture/oxygen contamination while permitting crystallographic tuning.
Thermal energy governs crystallographic transitions and defect density. Copper(II) nitrate/isopropanol mixtures (1:6 molar ratio) sealed in Teflon-lined reactors exhibit distinct phase behaviors:
Particle morphology evolves from spherical aggregates (<100 nm) below 140°C to hexagonal platelets (200-500 nm) at 160°C, confirmed by SEM. Excessive temperatures (>190°C) induce reductive decomposition to Cu₂O, identifiable by rust-colored crystallites and XPS Cu 2p₃/₂ binding energy shifts from 934.6 eV (Cu²⁺) to 932.8 eV (Cu⁺) . Optimal crystallinity (95% phase purity) balances reaction time (8 hours) and temperature (160°C).
Table 2: Solvothermal Phase Transitions
Temperature (°C) | Dominant Phase | Crystallinity (%) | Particle Morphology | Notable Impurities |
---|---|---|---|---|
120-140 | Amorphous | <10 | Spherical aggregates | Cu(NO₃)₂ |
160 | Crystalline mono | 95 | Hexagonal platelets | None detected |
180 | Oligomeric | 88 | Rod-like structures | Cu₂O (trace) |
>190 | Decomposed | - | Irregular crystallites | Cu₂O (major) |
Dielectric constant (ε) directs solvation thermodynamics and ligand exchange rates. Ethanol/water mixtures (ε ≈ 50) facilitate rapid precursor dissolution but provoke competitive hydrolysis, yielding oxo-hydroxide impurities [Cu₄O(OⁱPr)₆] unless water content is held below 0.1 vol% . Low-ε solvents (toluene, ε=2.4) favor intramolecular condensation, forming trinuclear clusters identified by mass spectrometry (m/z=785 [Cu₃(OⁱPr)₈]⁺). Isopropanol alone (ε=18) achieves optimal balance, providing sufficient polarity for copper nitrate dissolution while enabling steric stabilization through secondary coordination sphere interactions [4]. Mixed-solvent systems (isopropanol:THF 3:1) further enhance yield (92%) by suppressing dielectric saturation—verified by 25% faster reaction kinetics versus pure isopropanol [6].
Direct copper-alcohol reactions offer atom-economic appeal but confront significant thermodynamic and kinetic barriers. These challenges necessitate innovative approaches involving redox mediators.
Metallic copper’s oxidatively passive nature impedes conventional alcoholysis. Reaction thermodynamics:
Cu⁰ + 2 ⁱPrOH → Cu(OⁱPr)₂ + H₂ (ΔG= +68 kJ/mol)
reveal non-spontaneity, demanding catalytic activation. Even with activated copper powder (BET surface area >5 m²/g), conversions plateau at 30% after 6 hours at 80°C due to passivating oxide layers detectable by XPS (O 1s signal at 530.2 eV) [5]. Copper(I) intermediates generated in situ disproportionate (2Cu⁺ → Cu⁰ + Cu²⁺), consuming 45-60% of starting material as metallic sludge [6]. Nitrogen sparging marginally improves yield (≈5%) by H₂ removal, but moisture sensitivity persists: 100 ppm H₂O degrades 20% product via protolytic cleavage [1].
Oxidant additives overcome kinetic barriers by generating transient Cu(I) species amenable to alkoxylation. Di-tert-butyl peroxide (DTBP) demonstrates exceptional efficacy:
Electrochemical studies confirm DTBP oxidizes Cu⁰ at +0.23 V (vs. Ag/AgCl), 560 mV below oxygen’s oxidation potential [5] [7]. Copper(II) nitrate’s dual role as precursor and oxidant enables autocatalytic cycles:
though acidic conditions risk esterification impurities (≤15% isopropyl acetate) [5]. Optimized protocols employ copper(II) triflate/DTBP combinations, achieving 78% yield with 99% Cu(II) preservation confirmed by EPR spectroscopy [7].
Table 3: Reductive Alkoxylation Limitations and Mitigation
Challenge | Consequence | Mitigation Strategy | Efficacy |
---|---|---|---|
Passivating oxide layers | <30% conversion | DTBP oxidation (+0.23 V) | Yield ↑52% |
Cu(I) disproportionation | Metallic Cu sludge | Nitrogen sparging | Purity ↑8% |
Hydrolytic sensitivity | Oxo-bridged oligomers | Molecular sieves (3Å) | Stability ↑5x |
Acidic decomposition | Ester formation | Proton scavengers (2,6-lutidine) | Purity ↑18% |
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